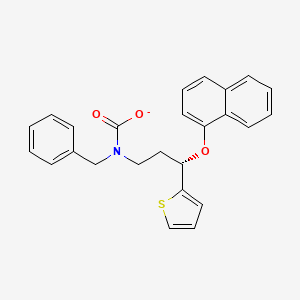
DuloxetinePhenylCarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DuloxetinePhenylCarbamate involves several steps. One common method includes the reaction of a racemic hydroxy compound with 1-fluoronaphthalene in the presence of a base such as sodamide, potassium amide, or potassium bis(trimethylsilyl)amide in a polar aprotic solvent . The resulting racemic condensed compound undergoes optical resolution using di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the desired enantiomer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, often exceeding 99.9% chiral purity . The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: DuloxetinePhenylCarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Chemistry: DuloxetinePhenylCarbamate is used as a precursor in the synthesis of various chemical compounds
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its structural similarity to duloxetine makes it a candidate for investigating the mechanisms of serotonin and norepinephrine reuptake inhibition.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of mood disorders and neuropathic pain. Its efficacy and safety profile are subjects of ongoing research .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
DuloxetinePhenylCarbamate exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and alleviating symptoms of depression and anxiety. The compound also has a weak inhibitory effect on dopamine reuptake . It does not significantly interact with other neurotransmitter receptors, such as dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
Comparison with Similar Compounds
Pregabalin: Used to treat neuropathic pain and generalized anxiety disorder.
Gabapentin: Used to treat neuropathic pain and epilepsy.
Amitriptyline: A tricyclic antidepressant used to treat depression and neuropathic pain.
Uniqueness: DuloxetinePhenylCarbamate is unique due to its specific chemical structure, which allows for distinct interactions with serotonin and norepinephrine transporters. This uniqueness contributes to its potential therapeutic benefits and differentiates it from other similar compounds.
Properties
Molecular Formula |
C25H22NO3S- |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-benzyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate |
InChI |
InChI=1S/C25H23NO3S/c27-25(28)26(18-19-8-2-1-3-9-19)16-15-23(24-14-7-17-30-24)29-22-13-6-11-20-10-4-5-12-21(20)22/h1-14,17,23H,15-16,18H2,(H,27,28)/p-1/t23-/m0/s1 |
InChI Key |
JHVYQYHUBRUVQO-QHCPKHFHSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC[C@@H](C2=CC=CS2)OC3=CC=CC4=CC=CC=C43)C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(C2=CC=CS2)OC3=CC=CC4=CC=CC=C43)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12348357.png)
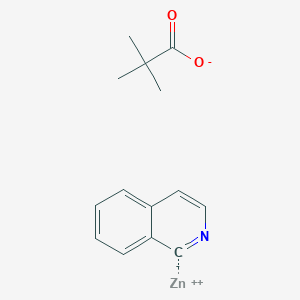
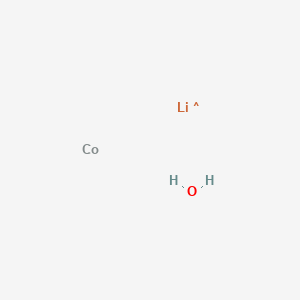


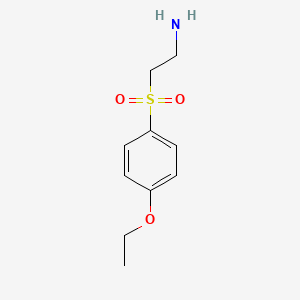
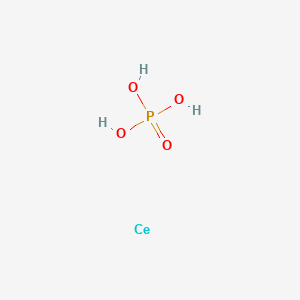
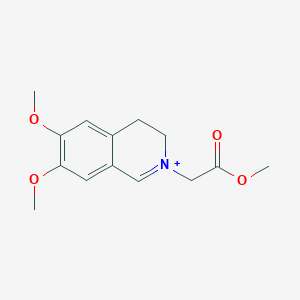

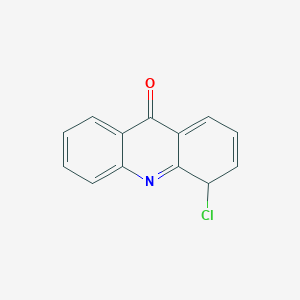
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)

![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
